molecular formula C24H28N4O4 B10841407 2,7-Bis[2-(propylamino)acetamido]anthraquinone

2,7-Bis[2-(propylamino)acetamido]anthraquinone

Cat. No. B10841407
M. Wt: 436.5 g/mol
InChI Key: OBGMWZLARFADCF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2,7-Bis[2-(propylamino)acetamido]anthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The primary mechanism of action of 2,7-Bis[2-(propylamino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells, thereby inhibiting their proliferation . The molecular targets include the telomerase enzyme and associated proteins involved in telomere maintenance .

Comparison with Similar Compounds

2,7-Bis[2-(propylamino)acetamido]anthraquinone can be compared with other anthraquinone derivatives, such as:

    Doxorubicin: A well-known anthraquinone derivative used in cancer therapy.

    Mitoxantrone: Another anthraquinone derivative with anticancer properties.

The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of telomerase with potentially fewer side effects compared to other anthraquinone derivatives .

properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[9,10-dioxo-7-[[2-(propylamino)acetyl]amino]anthracen-2-yl]-2-(propylamino)acetamide

InChI

InChI=1S/C24H28N4O4/c1-3-9-25-13-21(29)27-15-5-7-17-19(11-15)24(32)20-12-16(6-8-18(20)23(17)31)28-22(30)14-26-10-4-2/h5-8,11-12,25-26H,3-4,9-10,13-14H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

OBGMWZLARFADCF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCCC

Origin of Product

United States

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